3-Hydrazinylbenzenesulfonamide
Overview
Description
3-Hydrazinylbenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a derivative of benzenesulfonamide, where a hydrazine group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
3-Hydrazinylbenzenesulfonamide is a chemical compound that has been studied for its potential biological activities. Related compounds, such as pyrazolone derivatives, have been shown to inhibit cyclooxygenases (coxs), which are key enzymes in the inflammatory response .
Mode of Action
It’s worth noting that related compounds, such as pyrazolone derivatives, have been found to inhibit coxs . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
If we consider the action of related compounds, the inhibition of coxs would impact the arachidonic acid pathway, reducing the production of prostaglandins and thereby mitigating inflammation and pain .
Result of Action
Based on the action of related compounds, one might expect a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydrazinylbenzenesulfonamide vary with different dosages in animal models
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should focus on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should focus on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
C6H5SO2Cl+NH2NH2→C6H5SO2NHNH2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-Hydrazinylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role as a carbonic anhydrase inhibitor, which has implications in the treatment of diseases such as glaucoma and certain cancers.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
4-Hydrazinylbenzenesulfonamide: Similar in structure but with the hydrazine group attached at a different position on the benzene ring.
Benzenesulfonamide: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Sulfanilamide: Contains a sulfonamide group but with different substituents on the benzene ring.
Uniqueness: 3-Hydrazinylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase and its potential antimicrobial and anticancer properties make it a valuable compound in research and development .
Properties
IUPAC Name |
3-hydrazinylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-9-5-2-1-3-6(4-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDXEPJHSJIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564549 | |
Record name | 3-Hydrazinylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131774-72-6 | |
Record name | 3-Hydrazinylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131774-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydrazinylbenzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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